Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)-
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Overview
Description
Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- is a compound that belongs to the quinoline family, which is known for its wide range of applications in medicinal and synthetic organic chemistry. This compound features a quinoline core with a 4-(2-(1-pyrrolidinyl)ethoxy) substituent, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 4-(2-(1-pyrrolidinyl)ethoxy)-quinoline, can be achieved through various methods. One common approach involves the use of transition-metal-free synthesis, where a carbanion of tert-butyl 3-(1-pyrrolidinyl)crotonate adds to nitrobenzenes to form σH-adducts. These adducts, in the presence of pivaloyl chloride and triethylamine, are converted into 3-(1-pyrrolidinyl)quinolines or 3-(1-pyrrolidinyl)quinoline 1-oxides . Another method includes the use of microwave irradiation, clay catalysts, one-pot reactions, solvent-free conditions, ionic liquids, ultrasound promotion, and photocatalytic synthesis .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale synthesis using efficient and sustainable methods. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly popular in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline 1-oxides.
Reduction: Reduction reactions can convert quinoline derivatives into their corresponding reduced forms.
Substitution: Substitution reactions, such as the Suzuki–Miyaura coupling, can be used to introduce different substituents onto the quinoline core.
Common Reagents and Conditions
Oxidation: Peracids are commonly used for the oxidation of quinolines.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include quinoline 1-oxides, reduced quinoline derivatives, and substituted quinolines with various functional groups .
Scientific Research Applications
Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- involves its interaction with specific molecular targets and pathways. The compound’s quinoline core allows it to bind to various biological targets, such as enzymes and receptors, leading to its bioactive effects. The pyrrolidinyl substituent enhances its binding affinity and selectivity, contributing to its overall biological activity .
Comparison with Similar Compounds
Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- can be compared with other similar compounds, such as:
Pyrrolidine derivatives: Compounds with a pyrrolidine ring exhibit diverse biological activities and are used in various medicinal applications.
The uniqueness of quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- lies in its specific substituent pattern, which enhances its biological activity and selectivity compared to other quinoline and pyrrolidine derivatives .
Properties
CAS No. |
32226-69-0 |
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Molecular Formula |
C15H18N2O |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
4-(2-pyrrolidin-1-ylethoxy)quinoline |
InChI |
InChI=1S/C15H18N2O/c1-2-6-14-13(5-1)15(7-8-16-14)18-12-11-17-9-3-4-10-17/h1-2,5-8H,3-4,9-12H2 |
InChI Key |
ZSQDIESIQHUWMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=NC3=CC=CC=C32 |
Origin of Product |
United States |
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